4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid is an organic compound with the molecular formula C14H14N2O3. It is a derivative of benzoic acid, featuring a methoxy group at the 4-position and a pyridin-2-ylmethylamino group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-(chloromethyl)pyridine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-(chloromethyl)pyridine is added dropwise to a solution of 4-methoxybenzoic acid and potassium carbonate in DMF. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Hydroxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid.
Reduction: this compound with an amino group replacing any nitro group.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the pyridin-2-ylmethylamino group, making it less versatile in terms of chemical reactivity and biological activity.
3-[(Pyridin-2-ylmethyl)-amino]-benzoic acid: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
4-Hydroxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, potentially altering its reactivity and biological properties.
Uniqueness
4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid is unique due to the presence of both the methoxy and pyridin-2-ylmethylamino groups. This combination enhances its chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-13-6-5-10(14(17)18)8-12(13)16-9-11-4-2-3-7-15-11/h2-8,16H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCAALPLWITLJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.